

# Spectroscopic Profile of 4-Methoxy-1-indanone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-1-indanone

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A Detailed Spectroscopic Analysis of **4-Methoxy-1-indanone** for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **4-methoxy-1-indanone** (CAS No. 13336-31-7), a key intermediate in organic synthesis. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Compound Identification

Parameter	Value
Compound Name	4-Methoxy-1-indanone
CAS Number	13336-31-7
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	162.19 g/mol

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **4-methoxy-1-indanone**, organized for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data presented here is based on typical values for similar structures and known chemical shift predictions.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.4-7.2	m	3H	Aromatic protons (H5, H6, H7)
~3.9	s	3H	Methoxy protons (-OCH <sub>3</sub> )
~3.0	t	2H	Methylene protons (H2)
~2.7	t	2H	Methylene protons (H3)

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~205	C1 (Carbonyl)
~158	C4 (Aromatic, attached to $-\text{OCH}_3$ )
~145	C7a (Aromatic)
~135	C3a (Aromatic)
~128	C6 (Aromatic)
~120	C5 (Aromatic)
~110	C7 (Aromatic)
~55	Methoxy Carbon ( $-\text{OCH}_3$ )
~36	C2 (Methylene)
~25	C3 (Methylene)

## Infrared (IR) Spectroscopy

The IR spectrum of **4-methoxy-1-indanone** is characterized by several key absorption bands corresponding to its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group
~1700	Strong	C=O (Ketone)
~3000-2850	Medium	C-H (Aliphatic)
~3100-3000	Medium	C-H (Aromatic)
~1600, ~1480	Medium-Strong	C=C (Aromatic)
~1260	Strong	C-O (Aryl ether)

## Mass Spectrometry (MS)

Mass spectrometry of **4-methoxy-1-indanone** provides information about its molecular weight and fragmentation pattern. A mass spectral analysis has shown a protonated molecular ion

[MH]<sup>+</sup> at m/z 163, which is consistent with the molecular weight of 162.19 g/mol .

m/z	Interpretation
162	Molecular Ion [M] <sup>+</sup>
134	[M - CO] <sup>+</sup>
119	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **4-methoxy-1-indanone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-methoxy-1-indanone** (5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm). The spectra are recorded on a 300 MHz or higher field NMR spectrometer. For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid **4-methoxy-1-indanone** is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. A background spectrum of the empty accessory or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

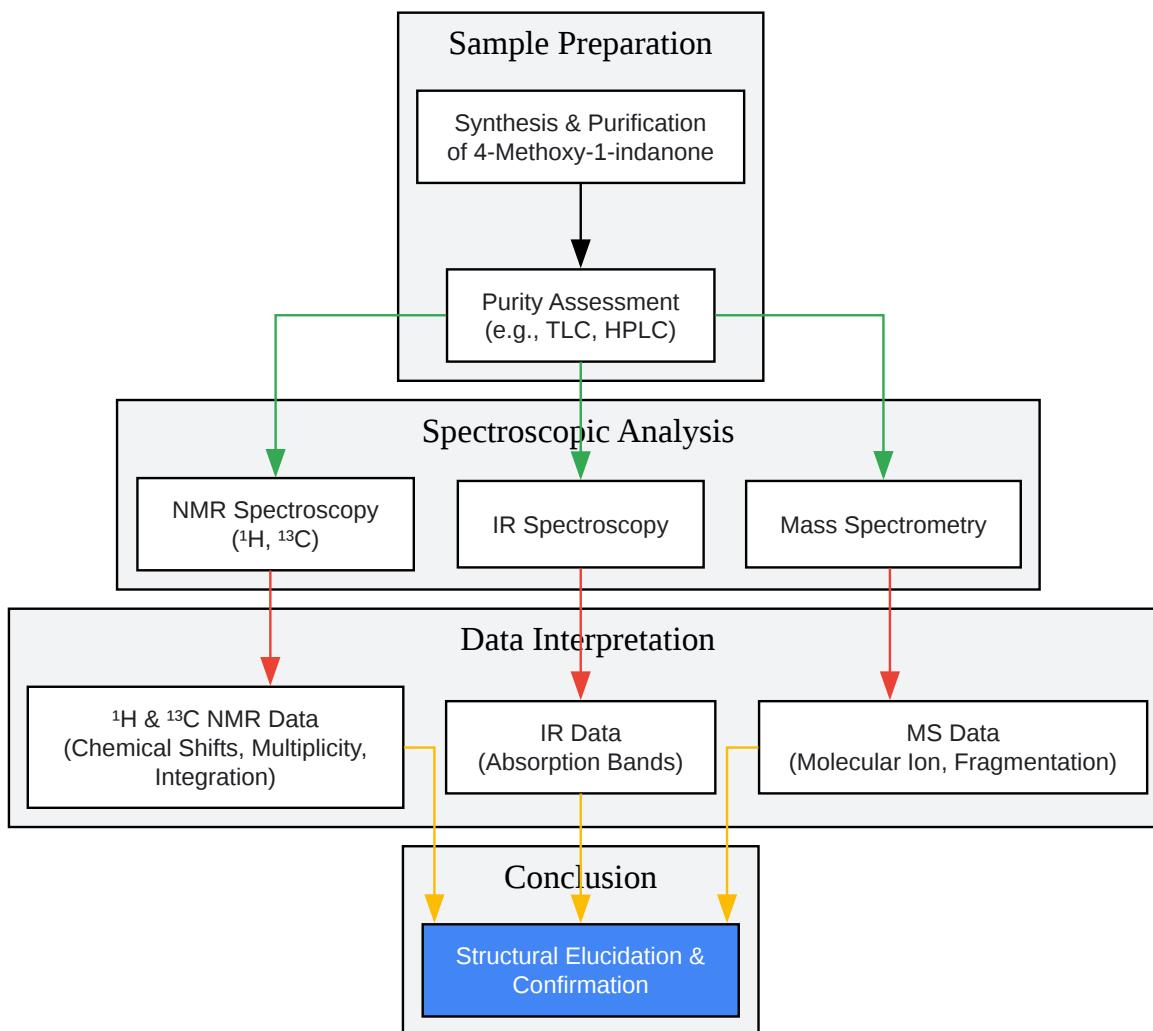
### Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the high vacuum of

the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography. The instrument analyzes the mass-to-charge ratio ( $m/z$ ) of the resulting ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-methoxy-1-indanone**.



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Caption: Workflow for the spectroscopic analysis of **4-methoxy-1-indanone**.

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